4-(3-{[2-(AMINOCARBONYL)PHENOXY]METHYL}-4-METHOXYPHENYL)-2-METHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Overview
Description
4-(3-{[2-(AMINOCARBONYL)PHENOXY]METHYL}-4-METHOXYPHENYL)-2-METHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[2-(AMINOCARBONYL)PHENOXY]METHYL}-4-METHOXYPHENYL)-2-METHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multiple steps, including the formation of the quinoline core, functional group modifications, and coupling reactions. Common reagents and catalysts used in these synthetic routes include palladium catalysts for coupling reactions, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy and phenoxy groups can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can yield alcohol derivatives .
Scientific Research Applications
4-(3-{[2-(AMINOCARBONYL)PHENOXY]METHYL}-4-METHOXYPHENYL)-2-METHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can modulate enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Phenoxy derivatives: Compounds like fenoxycarb, used as an insect growth regulator
Uniqueness
The uniqueness of 4-(3-{[2-(AMINOCARBONYL)PHENOXY]METHYL}-4-METHOXYPHENYL)-2-METHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE lies in its specific combination of functional groups and structural motifs, which confer unique chemical and biological properties .
Properties
IUPAC Name |
4-[3-[(2-carbamoylphenoxy)methyl]-4-methoxyphenyl]-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N4O5/c1-18-13-14-34-27(15-18)36-32(39)28-19(2)35-23-8-6-9-24(37)30(23)29(28)20-11-12-25(40-3)21(16-20)17-41-26-10-5-4-7-22(26)31(33)38/h4-5,7,10-16,29,35H,6,8-9,17H2,1-3H3,(H2,33,38)(H,34,36,39) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKMNDBCYSNQSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OC)COC5=CC=CC=C5C(=O)N)C(=O)CCC3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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